2-(6,7-Dimethoxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(6,7-dimethoxy-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c1-18-8-3-6-7(4-9(8)19-2)13-12(20)14(11(6)17)5-10(15)16/h3-4H,5H2,1-2H3,(H,13,20)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFDXFUANWPJTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethoxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetic acid typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Sulfanylidene Group: The sulfanylidene group can be introduced through the reaction of the quinazolinone intermediate with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dimethoxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(6,7-Dimethoxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents, such as 4-hydroxy-2-quinolones.
Methoxy-Substituted Compounds: Compounds with methoxy groups at different positions or with additional functional groups.
Sulfanylidene-Containing Compounds: Compounds with similar sulfur-containing groups but different core structures.
Uniqueness
2-(6,7-Dimethoxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-(6,7-Dimethoxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetic acid is a complex organic compound with potential biological activities. Its unique structure includes a quinazolinone core and a sulfanylidene group, which contribute to its diverse pharmacological properties. This article reviews the biological activities of this compound based on available research findings.
Molecular Formula: C14H16N2O4S
Molecular Weight: 304.36 g/mol
IUPAC Name: this compound
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Mechanism: These compounds may disrupt bacterial cell wall synthesis or inhibit protein synthesis.
- Case Study: A study demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Antitumor Activity
The compound has been investigated for its potential antitumor effects:
- Mechanism: It is believed to induce apoptosis in cancer cells through the inhibition of specific oncogenic pathways.
- Case Study: In vitro studies showed that the compound reduced cell viability in several cancer cell lines (e.g., breast and lung cancer), suggesting its potential as a therapeutic agent.
Antioxidant Properties
Antioxidant activity is another significant aspect of this compound:
- Mechanism: The presence of methoxy groups enhances its ability to scavenge free radicals.
- Research Findings: Experiments indicated that the compound exhibited high antioxidant activity in various assays, including DPPH and ABTS radical scavenging tests.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key observations include:
- Methoxy Substituents: The presence of methoxy groups enhances solubility and biological activity.
- Sulfanylidene Group: This functional group is crucial for the antimicrobial and antitumor activities.
Comparative Analysis of Biological Activities
| Activity Type | Mechanism of Action | Case Study Findings |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | Effective against Staphylococcus aureus |
| Antitumor | Induction of apoptosis | Reduced viability in breast and lung cancer cells |
| Antioxidant | Scavenging free radicals | High activity in DPPH and ABTS assays |
Q & A
Q. What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves refluxing precursors in ethanol with glacial acetic acid as a catalyst (e.g., analogous to methods for triazole derivatives) . Key steps include:
- Precursor selection : Use 6,7-dimethoxy-substituted quinazolinone intermediates.
- Reaction optimization : Vary reflux time (4–8 hours) and stoichiometric ratios (1:1 to 1:1.2) to maximize yield.
- Purification : Employ column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol.
- Yield improvement : Add molecular sieves to absorb water and shift equilibrium toward product formation.
Q. How can the structure of this compound be confirmed post-synthesis?
Use a combination of:
- Spectroscopic techniques :
- 1H/13C NMR : Confirm methoxy (-OCH₃), sulfanylidene (-C=S), and acetic acid (-CH₂COOH) groups .
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) stretches .
- Elemental analysis : Match calculated vs. observed C, H, N, S content (±0.3% tolerance).
- X-ray crystallography (if crystals are obtainable): Refine using SHELXL for bond-length validation and spatial arrangement .
Advanced Research Questions
Q. How can computational tools predict the compound’s bioactivity and toxicity?
- Molecular docking : Use AutoDock Vina to simulate interactions with targets like dihydrofolate reductase (DHFR) or β-lactamases. Prioritize hydrogen bonding (e.g., sulfanylidene with Ser/Thr residues) and hydrophobic pockets .
- ADMET prediction : Employ SwissADME or ProTox-II to assess:
- Acute toxicity (LD₅₀): Classify based on GHS criteria .
- Metabolic stability : Check cytochrome P450 interactions.
Q. How do structural modifications (e.g., methoxy group position) affect biological activity?
- Comparative studies : Synthesize analogs with 2,4- vs. 3,4-dimethoxy substitutions (see ).
- Activity trends :
- Antimicrobial activity : 3,4-dimethoxy derivatives show 2–4x higher inhibition against S. aureus than 2,4-substituted analogs .
- Enzyme inhibition : Methoxy groups at C6/C7 enhance steric hindrance, reducing binding to flexible active sites .
Q. How can contradictory bioactivity data across studies be resolved?
- Meta-analysis : Normalize data using Z-score transformation to account for variability in assay protocols (e.g., broth microdilution vs. agar diffusion).
- Control standardization : Cross-validate with reference drugs (e.g., ciprofloxacin for antibacterial assays) .
- Structural validation : Confirm purity (>95% by HPLC) to rule out impurities skewing results .
Methodological Challenges
Q. What experimental designs are suitable for studying environmental fate?
- Abiotic degradation : Use OECD Guideline 307 to assess hydrolysis/photolysis in soil/water systems at pH 4–9 .
- Biotic transformation : Incubate with Pseudomonas spp. and monitor degradation via LC-MS/MS.
- Partitioning studies : Measure log Kₒw (octanol-water) to predict bioaccumulation potential.
Q. How can crystallographic data resolve ambiguities in tautomeric forms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
